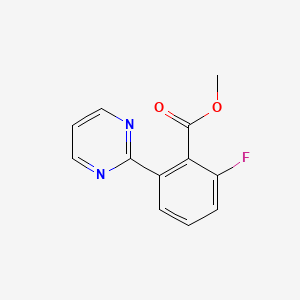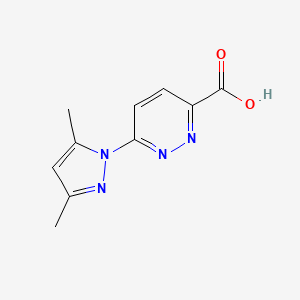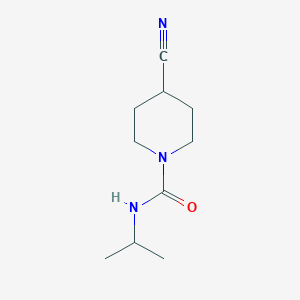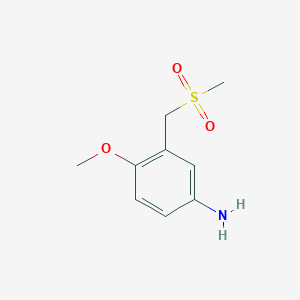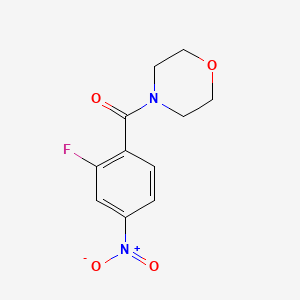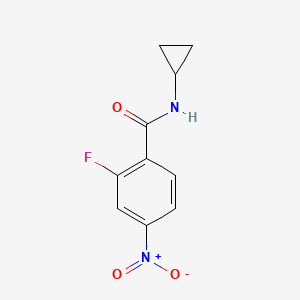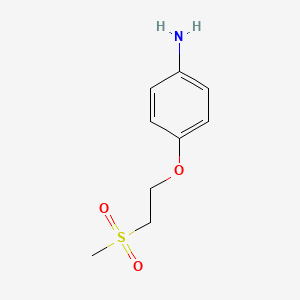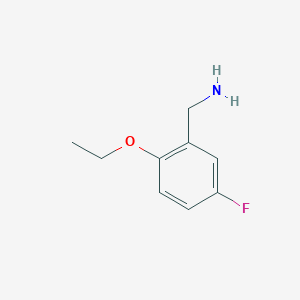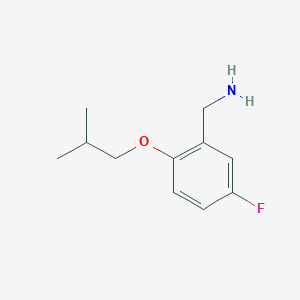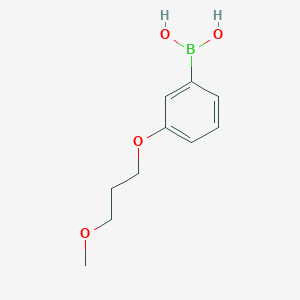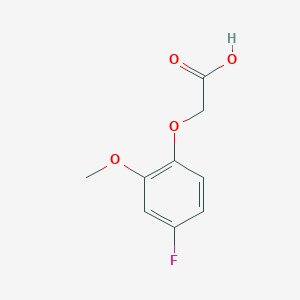
2-(4-Fluoro-2-methoxyphenoxy)acetic acid
説明
2-(4-Fluoro-2-methoxyphenoxy)acetic acid, also known as 4-Fluoro-2-methoxyphenoxyacetic acid (FMPAA), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMPAA is a derivative of 4-fluoro-2-methoxyphenol and is commonly used in research studies for its unique properties.
作用機序
The mechanism of action of FMPAA is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. FMPAA has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
FMPAA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. FMPAA has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, FMPAA has been shown to have anti-inflammatory properties.
実験室実験の利点と制限
One of the main advantages of using FMPAA in lab experiments is its high purity and ease of synthesis. FMPAA is also a versatile building block for the synthesis of various organic compounds. However, one limitation of using FMPAA is its potential toxicity. It is important to handle FMPAA with care and take appropriate safety precautions when working with this compound.
将来の方向性
There are several future directions for the use of FMPAA in scientific research. One potential application is in the synthesis of metal complexes for use in catalysis and sensing. FMPAA could also be further studied for its potential as an anti-cancer agent. Additionally, FMPAA could be used as a building block for the synthesis of new organic compounds with unique properties.
科学的研究の応用
FMPAA has been extensively used in scientific research due to its unique properties. It is commonly used as a building block in the synthesis of various organic compounds. It has also been used as a ligand in the synthesis of metal complexes for various applications such as catalysis and sensing. FMPAA has also been studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
特性
IUPAC Name |
2-(4-fluoro-2-methoxyphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4/c1-13-8-4-6(10)2-3-7(8)14-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEWAEIGPVUWLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluoro-2-methoxyphenoxy)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



